molecular formula C22H20ClN3O3S B2480941 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide CAS No. 899940-94-4

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2480941
CAS No.: 899940-94-4
M. Wt: 441.93
InChI Key: IHMDXCZFNUNBPS-UHFFFAOYSA-N
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Description

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar structures, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on understanding their crystal structures. For example, studies have analyzed the conformation and inclination angles between the pyrimidine and benzene rings in these molecules, which is crucial for understanding their chemical behavior and potential interactions with biological targets (Subasri et al., 2017).

Antifolate Activity

Compounds with similar core structures have been explored for their potential as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, analogues of 2-amino-4-oxo-thieno[2,3-d]pyrimidine have shown potent inhibitory activity against human TS and DHFR, indicating their potential in designing antifolate drugs (Gangjee et al., 2008).

Anticancer and Antimicrobial Applications

Further studies on 2-aminopyrimidine derivatives have evaluated their efficacy as antitumor and antibacterial agents, highlighting the therapeutic potential of such compounds. The modifications on the pyrimidine ring, particularly at the 5-thio substituent, have shown significant influence on their bioactivity, suggesting a path for designing more potent drugs (Gangjee et al., 1996).

Synthesis and Chemical Reactivity

Research has also delved into the synthesis routes and chemical reactivity of related compounds, such as 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, and their conversion into pyridin-2(1H)-ones. These studies are fundamental in understanding the chemical properties and potential synthetic applications of these compounds (Savchenko et al., 2020).

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMDXCZFNUNBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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